Cas no 2034302-57-1 (N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine)

N-1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine is a synthetic small molecule featuring a piperidine-azetidine-pyrimidine scaffold. Its structure incorporates a methanesulfonyl group, enhancing stability and potential binding affinity in biological systems. The compound’s modular design allows for versatility in medicinal chemistry applications, particularly as a kinase inhibitor or targeted therapeutic agent. The azetidine ring contributes to conformational rigidity, while the pyrimidine moiety offers opportunities for hydrogen bonding interactions. This molecule is of interest in drug discovery due to its balanced physicochemical properties, including moderate lipophilicity and solubility, which may improve pharmacokinetic profiles. Its synthetic accessibility further supports its utility in structure-activity relationship studies.
N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine structure
2034302-57-1 structure
Product name:N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine
CAS No:2034302-57-1
MF:C14H21N5O3S
MW:339.413241147995
CID:5895336
PubChem ID:121020954

N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine
    • AKOS026696620
    • F6550-4458
    • N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
    • 2034302-57-1
    • (1-methylsulfonylpiperidin-4-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
    • (1-(methylsulfonyl)piperidin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
    • Inchi: 1S/C14H21N5O3S/c1-23(21,22)19-7-3-11(4-8-19)13(20)18-9-12(10-18)17-14-15-5-2-6-16-14/h2,5-6,11-12H,3-4,7-10H2,1H3,(H,15,16,17)
    • InChI Key: NJVOUWRLDRKLTR-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(N2CC(C2)NC2N=CC=CN=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 339.13651072g/mol
  • Monoisotopic Mass: 339.13651072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 104Ų

N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-4458-5mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
5mg
$69.0 2023-09-08
Life Chemicals
F6550-4458-40mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
40mg
$140.0 2023-09-08
Life Chemicals
F6550-4458-20mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
20mg
$99.0 2023-09-08
Life Chemicals
F6550-4458-4mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
4mg
$66.0 2023-09-08
Life Chemicals
F6550-4458-2mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
2mg
$59.0 2023-09-08
Life Chemicals
F6550-4458-50mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
50mg
$160.0 2023-09-08
Life Chemicals
F6550-4458-2μmol
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-4458-5μmol
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-4458-30mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
30mg
$119.0 2023-09-08
Life Chemicals
F6550-4458-75mg
N-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
2034302-57-1
75mg
$208.0 2023-09-08

Additional information on N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine

Comprehensive Overview of N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034302-57-1)

N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034302-57-1) is a novel synthetic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a piperidine core with a methanesulfonyl group and an azetidine-pyrimidine hybrid scaffold, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential as a kinase inhibitor or modulator of cellular signaling pathways, which aligns with current trends in precision medicine and targeted therapies.

The compound's CAS number 2034302-57-1 serves as a unique identifier in chemical databases, facilitating its study across academic and industrial laboratories. Its molecular structure features a carbonyl linkage between the piperidine and azetidin-3-yl moieties, which may contribute to its binding affinity with biological targets. The presence of the pyrimidin-2-amine group is particularly noteworthy, as this heterocyclic system is a common pharmacophore in many FDA-approved drugs, especially in oncology and antiviral therapeutics.

Recent literature suggests that derivatives containing methanesulfonylpiperidine scaffolds exhibit promising pharmacokinetic properties, including improved metabolic stability and membrane permeability. This has led to growing interest in N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine as a potential lead compound for treating various diseases. Computational studies using molecular docking and QSAR modeling have predicted favorable interactions with several disease-relevant proteins, though experimental validation remains ongoing.

From a synthetic chemistry perspective, the preparation of CAS 2034302-57-1 involves multi-step organic transformations that highlight modern amide coupling techniques and heterocyclic chemistry methodologies. The compound's chiral centers and conformational flexibility present both challenges and opportunities for medicinal chemists working on structure-activity relationship (SAR) optimization. Current research focuses on developing more efficient synthetic routes to enable larger-scale production for biological evaluation.

In the context of drug discovery trends, this compound aligns with several hot topics in pharmaceutical research: the exploration of saturated heterocycles for improved drug-like properties, the design of covalent inhibitors leveraging the methanesulfonyl group, and the development of allosteric modulators targeting protein-protein interactions. These areas represent significant focus in contemporary medicinal chemistry, as evidenced by recent publications and patent applications.

Analytical characterization of N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography to confirm its structure and purity. The compound's physicochemical properties, including its logP, solubility, and pKa values, are crucial parameters being studied to assess its drug development potential. These characteristics directly influence formulation strategies and bioavailability predictions.

While specific therapeutic applications remain under investigation, the structural features of CAS 2034302-57-1 suggest potential utility in several disease areas that currently dominate pharmaceutical research: oncology targets, neurodegenerative disorders, and autoimmune conditions. The compound's ability to potentially modulate protein kinases or other signaling molecules makes it particularly relevant to these therapeutic areas, which represent major unmet medical needs and significant market opportunities.

The scientific community's interest in this compound is reflected in the growing number of research queries related to "piperidine-pyrimidine hybrids," "sulfonamide-containing bioactive compounds," and "small molecule kinase inhibitors." These search trends mirror the broader pharmaceutical industry's focus on developing targeted therapies with improved selectivity and reduced off-target effects. As research progresses, N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine may emerge as an important case study in rational drug design.

From a regulatory perspective, compounds like 2034302-57-1 undergo rigorous evaluation to establish their safety profiles and therapeutic potential. Current good manufacturing practices (cGMP) for such investigational compounds require stringent quality control measures, particularly regarding impurity profiling and stability studies. These considerations are critical as the compound advances through preclinical development stages toward potential clinical evaluation.

In conclusion, N-1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-ylpyrimidin-2-amine represents an exciting example of modern medicinal chemistry innovation. Its unique combination of structural features positions it as a valuable tool compound for biological research and a potential starting point for therapeutic development. As scientific understanding of its mechanism of action and biological effects grows, so too will its importance in addressing current challenges in drug discovery and development.

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